molecular formula C10H13FN2O B6228445 6-fluoro-N-(2-methylpropyl)pyridine-3-carboxamide CAS No. 1341773-18-9

6-fluoro-N-(2-methylpropyl)pyridine-3-carboxamide

Cat. No.: B6228445
CAS No.: 1341773-18-9
M. Wt: 196.22 g/mol
InChI Key: JCTIHHXCCASSJX-UHFFFAOYSA-N
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Description

6-fluoro-N-(2-methylpropyl)pyridine-3-carboxamide is a fluorinated nicotinamide derivative of interest in medicinal chemistry and diagnostic research. Compounds within this chemical class, characterized by a pyridine core substituted with a fluoro group and a carboxamide side chain, are key intermediates in developing novel molecular probes . Specifically, fluoronicotinamides are investigated for their potential in targeted imaging due to their synthetic accessibility for radiolabeling and favorable pharmacokinetic properties, including enhanced hydrophilicity that promotes rapid renal clearance, reducing background signal in studies . Researchers utilize this compound and its analogs in the design and synthesis of agents for targeting specific biological molecules. One prominent research application for compounds of this class is in the development of benzamide derivatives for molecular imaging. These derivatives exhibit high and specific binding to melanin, making them promising radiotracers for detecting melanoma and its metastases . Preclinical studies with related fluoronicotinamide compounds have demonstrated excellent tumor delineation and high tumor-to-background ratios, suggesting potential for early detection and staging . This product is intended for research purposes such as assay development, hit-to-lead optimization, and as a building block in synthetic chemistry. It is supplied as a high-purity compound for use in laboratory settings. This product is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1341773-18-9

Molecular Formula

C10H13FN2O

Molecular Weight

196.22 g/mol

IUPAC Name

6-fluoro-N-(2-methylpropyl)pyridine-3-carboxamide

InChI

InChI=1S/C10H13FN2O/c1-7(2)5-13-10(14)8-3-4-9(11)12-6-8/h3-4,6-7H,5H2,1-2H3,(H,13,14)

InChI Key

JCTIHHXCCASSJX-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC(=O)C1=CN=C(C=C1)F

Purity

95

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Strategies for the Synthesis of Pyridine-3-carboxamide (B1143946) Core Structures

The formation of the amide bond is a critical step, typically accomplished by coupling a pyridine-3-carboxylic acid derivative with 2-methylpropylamine (isobutylamine). This transformation, known as amidation, can be achieved through various methods. A common approach involves the activation of the carboxylic acid, for instance, 6-fluoronicotinic acid, to make it more susceptible to nucleophilic attack by the amine.

Boron-mediated amidation reactions have gained attention for their effectiveness. acs.org Reagents like B(OCH2CF3)3 can facilitate the direct coupling of carboxylic acids and amines under relatively mild conditions. acs.org Another strategy involves the use of coupling reagents that form a highly reactive intermediate. The sulfur trioxide pyridine (B92270) complex (SO3·py) has been used as an oxidant to facilitate the amidation of various carboxylic acids with formamide derivatives. researchgate.netoup.com For laboratory and industrial-scale synthesis, peptide coupling reagents are frequently employed.

Coupling Reagent ClassExample(s)Mechanism of Action
Carbodiimides DCC, EDCReacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.
Phosphonium Salts PyBOP, HBTUForms an activated ester intermediate that readily reacts with amines.
Boron-Based Reagents B(OCH2CF3)3Acts as a Lewis acid to activate the carboxylic acid for direct reaction with the amine. acs.org
Acid Halide Formation Thionyl Chloride (SOCl2), Oxalyl ChlorideConverts the carboxylic acid to a more reactive acyl chloride, which then reacts with the amine.

When naming substituted amides, the substituents on the nitrogen atom are designated with the prefix "N-". masterorganicchemistry.com Thus, the "N-(2-methylpropyl)" part of the name indicates that the 2-methylpropyl group is attached to the nitrogen of the carboxamide. masterorganicchemistry.com

The pyridine ring itself can be constructed through several classic organic reactions. These methods build the heterocyclic ring from acyclic precursors. acsgcipr.org

One of the most well-known methods is the Hantzsch pyridine synthesis . This multi-component reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia. wikipedia.org The initial product is a dihydropyridine, which must be subsequently oxidized to the aromatic pyridine ring. wikipedia.org The driving force for this oxidation step is the formation of the stable aromatic system. wikipedia.org

Other ring-forming strategies include:

Condensation of 1,5-dicarbonyls: These compounds can cyclize in the presence of ammonia, followed by an oxidation step, to form the pyridine ring. baranlab.org

Guareschi-Thorpe synthesis: This method involves the condensation of a keto-ester with cyanoacetamide in the presence of a base to form a substituted 2-hydroxypyridine, which can be further functionalized. pharmaguideline.com

Cycloaddition Reactions: Inverse-demand Diels-Alder reactions using azadienes have become a favored method for constructing the pyridine core. baranlab.org Enzymes known as hetero-Diels-Alderases can also catalyze the [4+2] cycloaddition to form pyridine rings in natural product biosynthesis. nih.gov

Pyridine Synthesis MethodKey PrecursorsInitial Product TypeReference
Hantzsch Synthesis Aldehyde, β-ketoester (2 equiv.), Ammonia1,4-Dihydropyridine wikipedia.org
Bohlmann-Rahtz Synthesis Enamine, Propargyl KetoneSubstituted Pyridine
Guareschi-Thorpe Synthesis Keto-ester, Cyanoacetamide2-Hydroxypyridine pharmaguideline.com
Kröhnke Synthesis α-Pyridinium methyl ketone salts, α,β-unsaturated carbonylsTrisubstituted Pyridine pharmaguideline.com

Introduction of Fluorine Atoms via Fluorination Techniques

The incorporation of a fluorine atom onto the pyridine ring is a key transformation. Due to the electron-deficient nature of the pyridine ring, especially at the 2, 4, and 6 positions, both nucleophilic and electrophilic methods can be considered. pharmaguideline.com

Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing fluorine onto an electron-poor heteroaromatic ring. This reaction requires a good leaving group (such as a halide or a nitro group) at the position to be fluorinated. The pyridine ring's electronegative nitrogen atom activates the ring for nucleophilic attack, particularly at the alpha (2,6) and gamma (4) positions. nih.gov

For the synthesis of 6-fluoro-N-(2-methylpropyl)pyridine-3-carboxamide, a likely precursor would be a 6-chloro or 6-nitropyridine derivative. This precursor would be treated with a nucleophilic fluoride source, such as potassium fluoride (KF) or cesium fluoride (CsF), often in a high-boiling polar aprotic solvent like DMSO. mdpi.com The synthesis of a related radiotracer, ¹⁸F-6-fluoro-N-[2-(diethylamino)ethyl]pyridine-3-carboxamide, utilizes a one-step nucleophilic substitution of a 6-chloro precursor with ¹⁸F-KF. nih.gov This demonstrates the viability of this approach for fluorinating the 6-position of the pyridine-3-carboxamide scaffold. nih.gov

Fluoride SourceCommon Leaving Group(s)Typical Conditions
Potassium Fluoride (KF) Cl, Br, NO₂High temperature, polar aprotic solvent (e.g., DMSO, DMF)
Cesium Fluoride (CsF) Cl, NO₂Often more reactive than KF, allowing for milder conditions. mdpi.com
Tetrabutylammonium Fluoride (TBAF) Cl, NO₂Anhydrous conditions required due to the hygroscopic nature of TBAF.

Electrophilic fluorination involves the reaction of a nucleophilic carbon center with an electrophilic source of fluorine ("F+"). wikipedia.org While the pyridine ring is generally electron-deficient, it can be made to react with powerful electrophilic fluorinating agents. pharmaguideline.com Reagents containing a nitrogen-fluorine (N-F) bond are the most common, as they are generally more stable and safer to handle than reagents like elemental fluorine. wikipedia.org

Common electrophilic fluorinating agents include Selectfluor® (F-TEDA-BF₄) and N-fluorobenzenesulfonimide (NFSI). nih.gov These reagents can perform C-H fluorination on activated aromatic systems. A strategy for fluorinating pyridines involves the fluorination of a more reactive 1,2-dihydropyridine intermediate, followed by elimination of hydrogen fluoride to restore the aromatic pyridine ring. nih.gov Recently, methods have been developed for the 3-selective fluorination of pyridines via ring-opened Zincke imine intermediates, which undergo regioselective C-F bond formation with electrophilic reagents before ring closure. acs.org

Electrophilic ReagentAbbreviationDescription
1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) Selectfluor®A versatile and widely used cationic N-F reagent. nih.gov
N-Fluorobenzenesulfonimide NFSIA neutral and effective N-F reagent used for fluorinating a wide range of nucleophiles. wikipedia.org
N-Fluoro-o-benzenedisulfonimide NFOBSA neutral N-F reagent. wikipedia.org

Derivatization of the N-(2-methylpropyl) Moiety

The N-(2-methylpropyl), or isobutyl, group is a saturated alkyl moiety. While generally less reactive than the aromatic core, it can be chemically modified to produce analogues of the parent compound. Such derivatization is often pursued in medicinal chemistry to explore structure-activity relationships.

The C-H bonds of the alkyl group are relatively inert but can be functionalized under specific conditions, such as free-radical halogenation, which could introduce a handle for further substitution. More advanced C-H activation methodologies could also be envisioned.

Alternatively, the amide N-H proton can be deprotonated with a strong base, such as lithium diisopropylamide (LDA), to form an amidate anion. nih.gov This nucleophilic nitrogen could then be reacted with various electrophiles, such as alkyl halides or acyl chlorides, to generate N-substituted derivatives. However, this would alter the secondary amide nature of the parent compound. The choice of derivatization strategy would depend on the desired final structure and properties of the target molecule.

Alkylation and Amine Coupling Reactions

The formation of the amide bond in this compound is typically achieved through the coupling of a 6-fluoronicotinic acid derivative with 2-methyl-1-propanamine (isobutylamine). This transformation is a cornerstone of medicinal chemistry and can be accomplished through various activation methods.

Conventional amide bond formation often involves the use of stoichiometric activating agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3'-dimethylaminopropyl)carbodiimide hydrochloride (EDC). These reagents activate the carboxylic acid group of 6-fluoronicotinic acid, facilitating nucleophilic attack by the amine. While effective, these methods can be expensive and generate significant waste.

More sustainable and efficient approaches are continuously being developed. One such method is the enzyme-catalyzed synthesis of nicotinamide (B372718) derivatives. For instance, Novozym® 435, a lipase from Candida antarctica, has been successfully employed to catalyze the amidation of methyl nicotinate with various amines, including isobutylamine, in high yields. This biocatalytic approach offers mild reaction conditions and high selectivity. A study on the synthesis of nicotinamide derivatives demonstrated that the reaction between methyl nicotinate and isobutylamine, catalyzed by Novozym® 435 in tert-amyl alcohol, achieved a high yield of 86.2% when a 1:2 molar ratio of the ester to the amine was used.

Another strategy involves the direct catalytic amidation of carboxylic acids. For example, nickel-catalyzed coupling reactions have been shown to be effective for the formation of amide bonds. These reactions often utilize ligands such as 1,3-bis(2,6-diisopropylphenyl)imidazole-2-ylidene (IPr) and can proceed at elevated temperatures.

The table below summarizes representative conditions for the synthesis of N-isobutylnicotinamide, a close analog of the target compound, highlighting different catalytic approaches.

Table 1: Synthesis of N-isobutylnicotinamide via Amine Coupling

Reactants Catalyst/Reagent Solvent Temperature (°C) Yield (%) Reference
Methyl nicotinate, Isobutylamine Novozym® 435 tert-Amyl alcohol 50 86.2
Nicotinic acid, Isobutylamine EDC/HOBt Dichloromethane Room Temp. - General Method

Stereoselective Synthesis of Alkyl Side Chains

While the 2-methylpropyl (isobutyl) side chain of the target compound is achiral, the principles of stereoselective synthesis are critical when introducing chiral alkyl groups into pyridine-3-carboxamide analogs. Achieving high levels of stereochemical control is paramount in the synthesis of bioactive molecules, as different enantiomers or diastereomers can exhibit vastly different pharmacological properties.

The stereoselective synthesis of chiral piperidines and their derivatives from pyridine precursors provides a relevant example of methodologies that could be adapted for the introduction of chiral side chains. Rhodium-catalyzed asymmetric reductive Heck reactions of arylboronic acids with dihydropyridines have been shown to produce 3-substituted tetrahydropyridines with high enantioselectivity. These intermediates can then be further functionalized to introduce a chiral alkyl group.

Another approach involves the regiodivergent asymmetric addition of organometallic reagents to N-alkyl pyridinium salts. This method allows for high selectivity in both regiochemical and stereochemical control, leading to the synthesis of chiral 1,2,3- and 1,3,4-trisubstituted dihydropyridine products.

For the synthesis of a pyridine-3-carboxamide with a specific chiral N-alkyl substituent, a common strategy would involve the coupling of 6-fluoronicotinic acid with a pre-synthesized enantiopure amine. The synthesis of such chiral amines can be achieved through various asymmetric methods, including enzymatic resolutions, asymmetric catalysis, or the use of chiral auxiliaries.

The following table illustrates the concept of stereoselective synthesis in the context of pyridine functionalization, which is applicable to the synthesis of chiral analogs.

Table 2: Examples of Stereoselective Synthesis in Pyridine Chemistry

Reaction Type Catalyst/Reagent Product Type Key Feature Reference
Asymmetric Reductive Heck Rh-catalyst 3-Substituted Tetrahydropyridines High Enantioselectivity
Asymmetric Alkynylation Copper/Chiral Ligand Chiral Dihydropyridines Enantioselective C-C bond formation

Isotopic Labeling for Research Applications

Isotopic labeling is an indispensable tool in chemical and biological research, enabling the elucidation of reaction mechanisms, the study of metabolic pathways, and in vivo imaging. For this compound and its analogs, isotopic labeling with radioisotopes like ¹⁸F or stable isotopes such as deuterium (²H) and carbon-13 (¹³C) provides valuable insights.

Radiosynthesis of ¹⁸F-Labeled Pyridine-3-carboxamide Analogs for Positron Emission Tomography (PET) Research

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that utilizes radiotracers labeled with positron-emitting isotopes, such as fluorine-18 (B77423) (¹⁸F). The radiosynthesis of ¹⁸F-labeled pyridine-3-carboxamide analogs allows for the in vivo study of their distribution, target engagement, and pharmacokinetics.

The introduction of ¹⁸F onto the pyridine ring is often achieved through nucleophilic aromatic substitution (SₙAr) reactions. A common precursor for the synthesis of 6-[¹⁸F]fluoro-pyridine-3-carboxamides is a corresponding 6-chloro or 6-trimethylammonium pyridine derivative. The radiosynthesis of 6-[¹⁸F]fluoro-A-85380, a potent nicotinic acetylcholine receptor ligand, serves as a well-documented example. In this synthesis, a trimethylammonium precursor is reacted with [¹⁸F]fluoride, which is typically produced as an aqueous solution from a cyclotron and then activated using a kryptofix/potassium carbonate complex.

The reaction is generally carried out in an aprotic polar solvent, such as dimethyl sulfoxide (DMSO) or acetonitrile (B52724), at elevated temperatures to facilitate the nucleophilic substitution. Subsequent purification by high-performance liquid chromatography (HPLC) is necessary to remove unreacted [¹⁸F]fluoride and chemical impurities, ensuring high radiochemical purity of the final product.

The table below outlines a general procedure for the radiosynthesis of an ¹⁸F-labeled pyridine analog.

Table 3: General Parameters for the Radiosynthesis of 6-[¹⁸F]Fluoro-Pyridine Analogs

Step Reagents and Conditions Purpose
¹⁸F-Fluoride Activation [¹⁸F]F⁻, Kryptofix 2.2.2, K₂CO₃, Acetonitrile Formation of the reactive [K/K2.2.2]⁺ ¹⁸F⁻ complex
Radiofluorination Precursor (e.g., 6-trimethylammonium-pyridine), DMSO, 120-150 °C Nucleophilic aromatic substitution to introduce ¹⁸F
Purification Reverse-phase HPLC Separation of the desired product from impurities

| Formulation | Ethanol/Saline | Preparation of an injectable solution for PET imaging |

Deuterium and Carbon-13 Labeling for Mechanistic Studies

The use of stable isotopes like deuterium (²H) and carbon-13 (¹³C) is a powerful technique for elucidating reaction mechanisms and studying metabolic pathways without the use of radioactivity. Isotopic labeling can provide information on bond-breaking and bond-forming steps, reaction intermediates, and the fate of molecules in biological systems.

Deuterium Labeling: The introduction of deuterium can be used to probe kinetic isotope effects (KIEs). A significant KIE (a change in reaction rate upon isotopic substitution) can indicate that the C-H bond (or other bond to hydrogen) is being broken in the rate-determining step of the reaction. Deuterated imidazo[1,2-a]pyridine-3-carboxamides have been synthesized to improve metabolic stability. These syntheses often employ deuterated starting materials or utilize H-D exchange reactions catalyzed by metals.

Carbon-13 Labeling: Carbon-13 labeling is instrumental in metabolic flux analysis, allowing researchers to trace the flow of carbon atoms through metabolic pathways. In the context of mechanistic studies of the synthesis of this compound, ¹³C labeling of the carboxylic acid or the amine starting material could be used to follow the course of the amidation reaction and identify any potential side products or rearrangement pathways. The analysis of ¹³C-labeled compounds is typically performed using nuclear magnetic resonance (NMR) spectroscopy or mass spectrometry.

The table below provides examples of how deuterium and carbon-13 labeling can be applied in the study of pyridine-3-carboxamides.

Table 4: Applications of Deuterium and Carbon-13 Labeling

Isotope Application Method of Detection Information Gained
Deuterium (²H) Kinetic Isotope Effect Studies Mass Spectrometry, NMR Spectroscopy Elucidation of reaction mechanisms, identification of rate-determining steps
Deuterium (²H) Metabolic Stability Studies Mass Spectrometry Identification of sites of metabolic oxidation, improvement of pharmacokinetic properties
Carbon-13 (¹³C) Mechanistic Pathway Analysis NMR Spectroscopy, Mass Spectrometry Tracing the fate of carbon atoms during a chemical transformation

| Carbon-13 (¹³C) | Metabolic Flux Analysis | Mass Spectrometry, NMR Spectroscopy | Quantifying the flow of metabolites through biological pathways |

Molecular and Structural Investigations

Structure-Activity Relationship (SAR) Studies of 6-fluoro-N-(2-methylpropyl)pyridine-3-carboxamide and its Analogs

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. For this compound and its analogs, SAR studies have provided valuable insights into the roles of the fluorine atom, the N-alkyl substituent, and other modifications of the pyridine (B92270) ring.

Impact of Fluorine Position on Biological Activity

The position of the fluorine atom on the pyridine ring is a critical determinant of the biological activity of pyridine-3-carboxamide (B1143946) derivatives. The introduction of a fluorine atom can significantly alter the electronic properties, lipophilicity, and metabolic stability of the molecule.

In the case of this compound, the fluorine atom at the 6-position of the pyridine ring has several important implications. The high electronegativity of fluorine can influence the electron density of the entire pyridine ring, which can, in turn, affect its binding affinity to target proteins. Studies on related fluorinated pyridines have shown that fluorination can enhance the rate of nucleophilic aromatic substitution, suggesting an increased reactivity at the fluorinated position.

The substitution of a fluorine atom can have a significant, though sometimes detrimental, effect on binding affinity. For example, in a series of classical cannabinoids, fluorine substitution at a key position significantly decreased CB1 binding affinity. Conversely, in other molecular contexts, fluorine substitution has been shown to be beneficial. For instance, in a series of 6-{4-[(3-fluorobenzyl)oxy]phenoxy}nicotinamide derivatives, the presence of a fluorine atom on a benzyl (B1604629) ring contributed to potent inhibitory activity against the sodium-calcium exchanger.

The specific impact of the 6-fluoro substitution on the biological activity of N-(2-methylpropyl)pyridine-3-carboxamide would depend on the specific biological target and the nature of the ligand-receptor interactions.

Influence of N-Alkyl Substitution on Receptor Binding and Efficacy

The N-alkyl substituent on the carboxamide group plays a crucial role in modulating the pharmacokinetic and pharmacodynamic properties of pyridine-3-carboxamide derivatives. The size, shape, and lipophilicity of the N-alkyl group can significantly influence receptor binding and efficacy.

In this compound, the N-(2-methylpropyl) group, also known as an isobutyl group, is a relatively small and moderately lipophilic substituent. The branching of the isobutyl group can provide a degree of steric hindrance that may influence the conformational flexibility of the carboxamide side chain. This, in turn, can affect how the molecule fits into the binding pocket of a target receptor.

Studies on related N-alkylated pyridine systems have shown that modifications to the N-alkyl group can lead to changes in biological activity. For example, in the context of bis(imino)pyridine systems, N-alkylation has been shown to be a key reaction, with the nature of the alkyl group influencing subsequent rearrangements and reactivity.

Pyridine Ring Substituent Effects on Target Interaction

Beyond the fluorine atom at the 6-position, other substituents on the pyridine ring can profoundly affect the interaction of pyridine-3-carboxamide derivatives with their biological targets. The electronic nature and steric bulk of these substituents can modulate the binding affinity and selectivity of the compounds.

Electron-withdrawing groups on the pyridine ring, such as the fluorine atom in the title compound, generally increase the reactivity of the ring towards nucleophilic attack. This can be an important consideration if the mechanism of action involves covalent bond formation with the target. Conversely, electron-donating groups can increase the basicity of the pyridine nitrogen, which may be important for forming hydrogen bonds or ionic interactions with the receptor.

Studies on various pyridine derivatives have demonstrated the importance of the substitution pattern. For instance, in a series of pyridine-3-carboxamide inhibitors of DNA gyrase, the substituents on the pyridine ring were crucial for achieving potent antibacterial properties. Similarly, for 6-{4-[(3-fluorobenzyl)oxy]phenoxy}nicotinamide derivatives, a QSAR study revealed that the hydrophobicity and shape of the substituent at the 3-position of a phenyl ring attached to the nicotinamide (B372718) core were critical for inhibitory activity.

Modification Position Observed/Expected Impact Reference
Fluorine6Alters electronic properties, may enhance binding affinity or reactivity.
N-(2-methylpropyl)3-carboxamideInfluences lipophilicity and steric interactions within the binding pocket.
General SubstituentsPyridine RingModulates electronic and steric properties, affecting target interaction.

Conformational Analysis and Ligand-Target Interactions

Computational methods are invaluable tools for understanding the three-dimensional structure of this compound and how it interacts with its biological targets. Molecular docking simulations and other computational chemistry approaches can provide detailed insights into the binding mode and energetics of these interactions.

Molecular Docking Simulations for Binding Mode Elucidation

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. These simulations are instrumental in elucidating the binding mode of compounds like this compound and identifying key interactions that contribute to its biological activity.

In a typical molecular docking study, a three-dimensional model of the target protein is used to create a virtual binding site. The ligand, in this case, this compound, is then computationally placed into this binding site in various orientations and conformations. A scoring function is used to estimate the binding affinity for each pose, with lower scores generally indicating a more favorable interaction.

For pyridine-3-carboxamide derivatives, molecular docking studies have been successfully employed to understand their interactions with various targets. For example, docking studies of pyridine-3-carboxamide analogs against the Monomeric Ralstonia solanacearum lectin helped to identify potent inhibitors of bacterial wilt in tomatoes. Similarly, docking simulations of nicotinamide derivatives have been used to investigate their antibacterial properties.

A hypothetical docking simulation of this compound into a target's active site might reveal the following key interactions:

Hydrogen Bonding: The amide group and the pyridine nitrogen are potential hydrogen bond donors and acceptors, respectively. These interactions with specific amino acid residues in the binding pocket can be crucial for high-affinity binding.

Halogen Bonding: The fluorine atom at the 6-position could potentially form a halogen bond with an electron-donating group in the receptor, which is a type of non-covalent interaction that is gaining increasing recognition in drug design.

The results of such simulations can guide the design of new analogs with improved binding affinities and selectivities.

Interaction Type Potential Moieties Involved Significance
Hydrogen BondingAmide NH, Amide C=O, Pyridine NAnchors the ligand in the binding pocket and provides specificity.
Hydrophobic InteractionsIsobutyl group, Pyridine ringContributes to binding affinity through favorable interactions with nonpolar residues.
Halogen Bonding6-Fluoro groupCan provide additional specific interactions to enhance binding.

Computational Chemistry Approaches for Structure Prediction and Energetics

In addition to molecular docking, a variety of other computational chemistry methods can be used to predict the structure and energetics of this compound and its complexes with target proteins. These methods can provide a more detailed and accurate picture of the ligand-receptor interactions.

Quantum mechanical (QM) calculations, such as density functional theory (DFT), can be used to accurately determine the electronic structure, conformational preferences, and reactivity of the molecule. These calculations can help to rationalize the observed SAR and provide insights into the mechanism of action at a sub-atomic level. For example, DFT calculations have been used to study the conformational properties of nicotinamides.

Molecular dynamics (MD) simulations can be used to study the dynamic behavior of the ligand-receptor complex over time. These simulations can reveal how the ligand and protein move and adapt to each other upon binding, and can be used to calculate the free energy of binding, which is a more rigorous measure of binding affinity than the scores provided by most docking programs.

These computational approaches, when used in combination, can provide a powerful platform for understanding the molecular basis of the biological activity of this compound and for the design of new and improved therapeutic agents.

Structural Elucidation Techniques for this compound and Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment and connectivity of atoms within a molecule. For this compound, ¹H NMR and ¹³C NMR are fundamental for structural assignment.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would exhibit characteristic signals for the protons on the pyridine ring and the N-(2-methylpropyl) group. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the fluorine atom and the carboxamide group. The protons on the pyridine ring are expected to appear in the aromatic region (typically δ 7.0-9.0 ppm). The fluorine atom at the C6 position would cause a characteristic splitting pattern for the adjacent proton at C5 due to through-bond coupling (J-coupling). The protons of the isobutyl group would appear in the aliphatic region (typically δ 0.9-3.5 ppm).

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. The pyridine ring carbons would resonate at lower field (higher ppm) compared to the aliphatic carbons of the isobutyl group. The carbon atom attached to the fluorine (C6) would show a large one-bond carbon-fluorine coupling constant (¹JCF), which is a definitive indicator of the fluorine's position.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Key Couplings
H2 (Pyridine)~8.7-d
H4 (Pyridine)~8.2-dd
H5 (Pyridine)~7.1-dd
NH (Amide)~8.5 (broad)-t
CH₂ (Isobutyl)~3.3~48t
CH (Isobutyl)~1.9~28m
CH₃ (Isobutyl)~0.9~20d
C2 (Pyridine)-~150d (³JCF)
C3 (Pyridine)-~135s
C4 (Pyridine)-~140d (³JCF)
C5 (Pyridine)-~110d (²JCF)
C6 (Pyridine)-~165d (¹JCF)
C=O (Amide)-~164s
CH₂ (Isobutyl)-~48s
CH (Isobutyl)-~28s
CH₃ (Isobutyl)-~20s
(Note: Predicted values are based on analogous structures and may vary depending on solvent and experimental conditions. d=doublet, t=triplet, m=multiplet, dd=doublet of doublets, s=singlet)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

For this compound, high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of its elemental formula (C₁₀H₁₃FN₂O).

Electron ionization (EI) mass spectrometry would induce fragmentation of the molecule. The fragmentation pattern provides a "fingerprint" that can help to confirm the structure. Key fragmentation pathways for this molecule would likely involve cleavage of the amide bond and fragmentation of the isobutyl group.

Interactive Data Table: Predicted Mass Spectrometry Fragmentation

m/z Proposed Fragment Significance
196[M]⁺Molecular Ion
139[M - C₄H₉]⁺Loss of the isobutyl group
123[6-fluoropyridine-3-carbonyl]⁺Cleavage of the N-C bond of the amide
96[6-fluoropyridyl]⁺Loss of the carboxamide group
57[C₄H₉]⁺Isobutyl cation
(Note: m/z = mass-to-charge ratio. The fragmentation pattern is a prediction based on common fragmentation pathways for similar compounds.)

X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule in the solid state. While a crystal structure for this compound itself is not publicly available, crystallographic studies of analogous nicotinamide and pyridine-3-carboxamide derivatives provide valuable insights into the likely intermolecular interactions and packing in the solid state.

Studies on related compounds have revealed that the pyridine ring is typically planar. The carboxamide group can adopt different conformations relative to the pyridine ring, and this conformation is often stabilized by intermolecular hydrogen bonding. In the crystal lattice of analogous structures, hydrogen bonds involving the amide N-H and carbonyl oxygen are common, often leading to the formation of dimers or extended chains. The fluorine atom can also participate in weaker hydrogen bonding and other non-covalent interactions, influencing the crystal packing. The isobutyl group, being flexible, may adopt various conformations to optimize packing efficiency.

Biological Target Identification and Mechanism of Action Studies Preclinical Focus

Exploration of Molecular Targets for Pyridine-3-carboxamide (B1143946) Scaffolds

The pyridine-3-carboxamide core is present in numerous compounds investigated for their therapeutic potential. Research into analogous structures suggests that this scaffold can be directed against various molecular targets. However, specific studies on 6-fluoro-N-(2-methylpropyl)pyridine-3-carboxamide are not available in the reviewed literature.

Receptor Binding Assays and Affinity Determination

A thorough search of scientific literature did not yield any studies detailing receptor binding assays or affinity determination for this compound. Consequently, there is no available data on its binding affinity (e.g., Kd, Ki) to any specific receptors.

Enzyme Inhibition Studies and Kinetic Analysis

There are no publicly available enzyme inhibition studies or kinetic analyses for this compound. As a result, data regarding its inhibitory concentration (IC50) or inhibition constant (Ki) against any enzyme, including those commonly targeted by pyridine-3-carboxamide derivatives, could not be found.

Protein-Protein Interaction Modulation

No research has been published detailing the effects of this compound on protein-protein interactions.

Intracellular Signaling Pathway Modulation

The potential for compounds to modulate intracellular signaling pathways is a critical aspect of preclinical research. However, no studies were identified that investigated the effects of this compound on the signaling pathways outlined below.

Investigation of Cyclic Nucleotide Signaling Modulation (e.g., cGMP)

There is no available data on whether this compound modulates cyclic nucleotide signaling, such as the levels of cyclic guanosine (B1672433) monophosphate (cGMP).

Kinase Pathway Inhibition (e.g., c-Met, Plk1, ALK/ROS1, EGFR, HER-2, PIM-1, VEGFR, CDK9, PI3K)

While the broader class of pyridine-3-carboxamide derivatives has been explored for the inhibition of various kinases, no specific data exists in the public domain regarding the inhibitory activity of this compound against key kinases such as c-Met, Plk1, ALK/ROS1, EGFR, HER-2, PIM-1, VEGFR, CDK9, or PI3K.

Data Tables

Due to the absence of specific preclinical data for this compound in the public domain, no data tables can be generated.

Based on a comprehensive review of publicly available scientific literature, there is a notable lack of preclinical data for the specific compound this compound. While the pyridine-3-carboxamide scaffold is of significant interest in drug discovery, research detailing the biological activity of this particular derivative, including its molecular targets and effects on intracellular signaling pathways, has not been published. Therefore, its pharmacological profile remains uncharacterized in the public scientific domain.

Opioid Receptor System Modulation (e.g., Kappa Opioid Receptor Antagonism)

There is no available preclinical data to suggest that this compound acts as a modulator of the opioid receptor system, specifically as a kappa opioid receptor antagonist. While the broader class of nicotinamide (B372718) derivatives has been explored for various central nervous system targets, research explicitly linking this compound to opioid receptor binding or functional antagonism is not present in the public domain.

Neuropeptide S Receptor Antagonism

No published studies were found that investigate the potential for this compound to act as an antagonist for the neuropeptide S (NPS) receptor. The role of this compound in relation to the NPS system has not been a subject of documented preclinical research.

Peripheral-type Benzodiazepine (B76468) Receptor (PBR) Ligand Activity

Information regarding the interaction of this compound with the peripheral-type benzodiazepine receptor (PBR), now more commonly known as the translocator protein (TSPO), is not available in the current scientific literature.

Cellular Mechanisms in Preclinical Models

In Vitro Cytotoxicity Assays (e.g., cancer cell lines)

There are no available public reports or studies detailing the in vitro cytotoxic effects of this compound on any cancer cell lines. While various other pyridine (B92270) carboxamide derivatives have been assessed for their anti-proliferative properties, this specific compound has not been the subject of such published investigations.

Cell-Based Functional Assays (e.g., melanin (B1238610) targeting, locomotor activity)

Preclinical data on the functional effects of this compound in cell-based assays is not available. Specifically, there is no research on its potential for melanin targeting. It is important to distinguish this compound from structurally related molecules, such as 18F-labeled fluoronicotinamide derivatives, which have been developed as PET imaging agents for melanoma by targeting melanin. Furthermore, no studies documenting the impact of this compound on locomotor activity in preclinical models have been published.

Preclinical Pharmacological Investigations in Vitro and Animal Models

Preclinical Efficacy Studies in Disease Models

A comprehensive review of available scientific literature did not yield specific preclinical efficacy data for 6-fluoro-N-(2-methylpropyl)pyridine-3-carboxamide in the disease models outlined below. While research exists on the broader class of pyridine (B92270) carboxamide analogs for various therapeutic areas, findings specific to this particular compound in neurological, oncological, parasitic, or viral animal models are not publicly documented. rrpharmacology.runih.govnih.gov

Efficacy in Animal Models of Neurological Disorders (e.g., cognitive impairment, stress-induced responses)

There is no available research data detailing the efficacy of this compound in animal models of neurological disorders such as cognitive impairment or stress-induced responses.

Anti-tumor Activity in Xenograft Models

There is no available research data documenting the anti-tumor activity of this compound in xenograft models.

Anti-parasitic Activity in Infected Animal Models (e.g., malaria)

There is no available research data on the anti-parasitic efficacy of this compound in infected animal models. While related pyridine amides and thioamides have been evaluated for in vitro antiplasmodial activity, in vivo studies for this specific compound have not been reported. nih.gov

Antiviral Activity in Preclinical Viral Infection Models (e.g., HIV-1)

There is no available research data concerning the antiviral activity of this compound in preclinical models of viral infections such as HIV-1.

Imaging Research Applications for Labeled Analogs in Preclinical Studies

A radiolabeled analog of a closely related compound, ¹⁸F-6-fluoro-N-[2-(diethylamino)ethyl]pyridine-3-carboxamide (abbreviated as ¹⁸F-MEL050), has been synthesized and evaluated as a promising agent for positron emission tomography (PET) imaging, specifically for targeting melanin (B1238610) in melanoma. nih.gov

In preclinical studies using a subcutaneous B16-F0 melanoma allograft model in mice, ¹⁸F-MEL050 demonstrated excellent tumor delineation. nih.gov PET imaging revealed significant and stable uptake of the tracer in the tumor over a 3-hour scanning period. The tumor-to-background ratio, a key indicator of image clarity and diagnostic potential, increased substantially over time, from 19.3 at 1 hour to 54.3 at 3 hours post-injection. nih.gov When compared directly with the standard clinical PET imaging agent for oncology, 2-deoxy-2-[¹⁸F]fluoro-D-glucose ([¹⁸F]FDG), the ¹⁸F-MEL050 tracer provided far superior imaging of melanoma lesions. nih.gov The tumor-to-background ratio for ¹⁸F-MEL050 was approximately nine times higher than that of [¹⁸F]FDG, indicating its high specificity and potential as a valuable tool for the early detection and staging of melanoma and its metastases. nih.gov

Interactive Data Table: Tumor Uptake of ¹⁸F-MEL050 in B16-F0 Allograft Model

Positron Emission Tomography (PET) Imaging for Target Engagement and Distribution

No studies detailing the use of this compound as a PET imaging agent to assess target engagement or biodistribution in preclinical models were found.

Radiotracer Development for Specific Biological Targets

There is no available information on the development or evaluation of this compound as a radiotracer for any specific biological targets.

Analytical and Characterization Techniques for Research

Chromatographic Methods for Purification and Analysis

Chromatographic techniques are fundamental for the separation, purification, and analytical assessment of 6-fluoro-N-(2-methylpropyl)pyridine-3-carboxamide. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal methods utilized for these purposes.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the purification and analysis of pyridine (B92270) carboxamide derivatives due to its high resolution and sensitivity.

Purification: For the purification of this compound, reversed-phase HPLC is a common approach. A C18 column is typically employed, with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The gradient elution, where the proportion of the organic solvent is gradually increased, allows for the efficient separation of the target compound from impurities.

Analysis: For analytical purposes, a similar reversed-phase HPLC setup can be used. The retention time of the compound under specific chromatographic conditions serves as a qualitative identifier. Quantitative analysis can be performed by integrating the peak area from the chromatogram and comparing it to a calibration curve generated with standards of known concentration. A UV detector is commonly used for detection, typically set at a wavelength where the compound exhibits maximum absorbance.

A similar compound, ¹⁸F-6-fluoro-N-[2-(diethylamino)ethyl]pyridine-3-carboxamide, was purified using HPLC, highlighting the applicability of this technique for fluorinated pyridine-3-carboxamide (B1143946) derivatives. nih.gov

Table 1: Illustrative HPLC Method Parameters for the Analysis of this compound

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 15 min
Flow Rate 1.0 mL/min
Detection UV at 265 nm
Injection Volume 10 µL
Column Temperature 30 °C

Gas Chromatography (GC)

Gas chromatography is another powerful technique for the analysis of volatile and thermally stable compounds like many pyridine derivatives. For this compound, GC can be used for purity assessment and quantification.

The compound is first vaporized in the injector and then separated on a capillary column. The choice of the stationary phase is critical for achieving good separation. A mid-polarity column, such as one coated with 5% phenyl-poly(dimethylsiloxane), is often suitable for this type of analyte. Flame ionization detection (FID) is a common choice for quantification due to its high sensitivity and wide linear range. For structural confirmation, GC can be coupled with a mass spectrometer (GC-MS).

Studies on the GC analysis of nicotinamide (B372718), a related pyridine carboxamide, have demonstrated the utility of this technique, often after a derivatization step to increase volatility and thermal stability. nih.govresearchgate.netjfda-online.com

Table 2: Representative GC Method Parameters for the Analysis of this compound

ParameterValue
Column 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm
Injector Temperature 250 °C
Oven Program 100 °C (1 min), then 10 °C/min to 280 °C (5 min)
Carrier Gas Helium
Flow Rate 1.2 mL/min
Detector Flame Ionization Detector (FID)
Detector Temperature 300 °C
Injection Volume 1 µL (split mode)

Spectroscopic Methods for Characterization

Spectroscopic methods are indispensable for elucidating the molecular structure and confirming the identity of this compound.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=O, C-N, and C-F bonds.

The N-H stretching vibration of the secondary amide is typically observed in the region of 3300-3500 cm⁻¹. The C=O stretching of the amide (Amide I band) is a strong absorption that usually appears between 1630 and 1680 cm⁻¹. The N-H bending (Amide II band) is expected around 1510-1570 cm⁻¹. The C-N stretching vibration can be found in the 1200-1350 cm⁻¹ region. The C-F stretching vibration of the fluoro-substituted pyridine ring will likely produce a strong band in the fingerprint region, typically between 1000 and 1300 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule and is particularly useful for compounds containing chromophores, such as the pyridine ring in this compound.

The UV-Vis spectrum, typically recorded in a solvent like methanol (B129727) or ethanol, is expected to show absorption bands characteristic of the substituted pyridine ring. Pyridine itself exhibits π → π* transitions at around 200 and 250 nm, and a weaker n → π* transition at longer wavelengths. The presence of the carboxamide and fluoro substituents will influence the position and intensity of these absorption maxima (λmax). The λmax can be used for qualitative identification and is also crucial for setting the detection wavelength in HPLC analysis. For similar furo-pyridine derivatives, characteristic absorption bands are observed in the region of 250 to 390 nm, attributed to π → π* and n → π* transitions. researchgate.net

Table 3: Predicted Spectroscopic Data for this compound

Spectroscopic TechniqueCharacteristic Peaks/Bands
Infrared (IR) ~3350 cm⁻¹ (N-H stretch), ~1660 cm⁻¹ (C=O stretch, Amide I), ~1540 cm⁻¹ (N-H bend, Amide II), ~1250 cm⁻¹ (C-N stretch), ~1100-1200 cm⁻¹ (C-F stretch)
UV-Vis (in Methanol) λmax ~265 nm (π → π* transition of the substituted pyridine ring)

Quantitative Analysis in Biological Matrices (Preclinical)

The quantitative analysis of this compound in biological matrices such as plasma, serum, or tissue homogenates is essential for preclinical pharmacokinetic and pharmacodynamic studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity, selectivity, and specificity.

A typical LC-MS/MS method involves the following steps:

Sample Preparation: This is a critical step to remove proteins and other interfering substances from the biological matrix. Common techniques include protein precipitation (PPT) with acetonitrile or methanol, liquid-liquid extraction (LLE), or solid-phase extraction (SPE). The choice of method depends on the physicochemical properties of the analyte and the required sensitivity.

Chromatographic Separation: A rapid HPLC or UHPLC separation is employed to resolve the analyte from endogenous matrix components and any potential metabolites. A C18 column with a fast gradient is often used.

Mass Spectrometric Detection: The analyte is ionized, typically using electrospray ionization (ESI) in positive ion mode. The precursor ion (the protonated molecule, [M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), provides excellent selectivity and sensitivity. An internal standard, ideally a stable isotope-labeled version of the analyte, is used to ensure accuracy and precision.

While specific methods for redox-active pyridine dinucleotides in biological matrices have been reviewed, these can provide a framework for developing a method for this novel pyridine derivative. researchgate.net

Table 4: Hypothetical LC-MS/MS Method Parameters for Quantification in Plasma

ParameterValue
Sample Preparation Protein precipitation with acetonitrile (1:3 plasma to acetonitrile ratio)
LC Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.4 mL/min
Ionization Mode ESI Positive
MRM Transition To be determined experimentally (e.g., for [M+H]⁺ → product ion)
Internal Standard Stable isotope-labeled this compound

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Compound Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as a primary and highly sensitive technique for the quantification of "this compound" in biological samples. This method offers excellent selectivity and sensitivity, allowing for the detection of the analyte at very low concentrations. The general approach involves the separation of the compound from other matrix components using liquid chromatography, followed by its ionization and detection by mass spectrometry.

A typical LC-MS/MS method for a related nicotinamide derivative, niacin, and its metabolites in human plasma involves solid-phase extraction (SPE) for sample cleanup. Chromatographic separation is often achieved on a C18 reversed-phase column with a mobile phase consisting of an organic solvent (like acetonitrile or methanol) and an aqueous buffer (often containing formic acid or ammonium acetate to improve ionization).

Table 1: Illustrative LC-MS/MS Parameters for Nicotinamide Derivative Analysis

ParameterCondition
ColumnReversed-phase C18 (e.g., 100 x 4.6 mm, 5 µm)
Mobile PhaseGradient of Acetonitrile and 5 mM Ammonium Acetate with 0.2% Formic Acid
Flow Rate0.8 mL/min
Ionization ModePositive Electrospray Ionization (ESI+)
DetectionMultiple Reaction Monitoring (MRM)

For the specific quantification of "this compound," the MRM transitions would need to be optimized. This involves selecting a specific precursor ion (the molecular ion of the compound) and one or more product ions (fragments generated by collision-induced dissociation). This high selectivity minimizes interference from other compounds in the biological matrix.

Radiometric Assays for Labeled Compounds

When studying the in vivo behavior of "this compound," radiolabeling the compound can be a powerful tool. A common approach for fluorinated compounds is the incorporation of the positron-emitting isotope fluorine-18 (B77423) (¹⁸F). This allows for non-invasive imaging techniques like Positron Emission Tomography (PET) to track the distribution and accumulation of the compound in real-time.

The synthesis of a radiolabeled analog, such as ¹⁸F-labeled "this compound," would likely involve a nucleophilic substitution reaction on a suitable precursor. For instance, a common precursor for ¹⁸F-labeled nicotinamides is a corresponding chloro- or nitro-substituted precursor. The radiosynthesis of a similar compound, 18F-6-fluoro-N-[2-(diethylamino)ethyl]pyridine-3-carboxamide (¹⁸F-MEL050), was achieved from a 6-chloro precursor.

Once the radiolabeled compound is administered, its concentration in various tissues can be quantified using radiometric assays. This can be done either ex vivo by measuring the radioactivity in dissected tissues using a gamma counter, or in vivo using PET imaging. The data obtained from these assays are crucial for determining the pharmacokinetic parameters of the compound.

Bioanalytical Method Development and Validation for Preclinical Studies

Before a new chemical entity like "this compound" can be effectively studied in preclinical models, a robust and reliable bioanalytical method must be developed and validated. This process ensures that the data generated from preclinical studies are accurate and reproducible. The validation is typically performed in accordance with guidelines from regulatory authorities.

The development of a bioanalytical method, usually LC-MS/MS, involves several key steps:

Selection of an appropriate internal standard (IS): An ideal IS is a structurally similar compound that is not present in the biological matrix and does not interfere with the analyte.

Optimization of sample preparation: This step aims to efficiently extract the analyte from the biological matrix (e.g., plasma, urine) and remove potential interferences. Common techniques include protein precipitation, liquid-liquid extraction, and solid-phase extraction.

Optimization of chromatographic and mass spectrometric conditions: This involves selecting the appropriate column, mobile phase, and mass spectrometer settings to achieve the desired sensitivity, selectivity, and run time.

Once the method is developed, it must undergo a rigorous validation process to demonstrate its reliability. Key validation parameters include:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

Accuracy: The closeness of the measured concentration to the true concentration.

Precision: The degree of agreement among multiple measurements of the same sample.

Calibration Curve: The relationship between the instrument response and the concentration of the analyte over a defined range.

Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.

Stability: The stability of the analyte in the biological matrix under various storage and handling conditions.

Table 2: Typical Acceptance Criteria for Bioanalytical Method Validation

ParameterAcceptance Criteria
AccuracyWithin ±15% of the nominal concentration (±20% at LLOQ)
Precision (CV%)≤15% (≤20% at LLOQ)
Calibration Curve (r²)≥0.99
StabilityAnalyte concentration should be within ±15% of the initial concentration

The successful development and validation of a bioanalytical method for "this compound" is a critical prerequisite for conducting preclinical pharmacokinetic and toxicokinetic studies, providing the foundation for understanding its behavior in biological systems.

Future Research Directions and Potential Academic Applications

Design and Synthesis of Novel 6-fluoro-N-(2-methylpropyl)pyridine-3-carboxamide Analogs with Enhanced Specificity and Potency

Future research will likely focus on the rational design and synthesis of new analogs of this compound to improve its biological activity, specificity, and potency. Structure-activity relationship (SAR) studies are crucial in this endeavor, guiding the modification of the parent molecule. asm.org Key strategies for analog design include:

Modification of the N-alkyl group: Altering the N-(2-methylpropyl) moiety can significantly impact biological activity. Studies on other pyridine (B92270) carboxamides have shown that changes in the amide N-substituent can influence the fungicidal activity and spectrum. researchgate.net For example, introducing hydrophobic branched alkyl groups at the ortho position of an N-phenyl group resulted in broad-spectrum fungicidal activity. researchgate.net

Substitution on the Pyridine Ring: The positions and types of substituents on the pyridine ring strongly influence biological activity. researchgate.netnih.gov For instance, in a series of analogs developed to treat bacterial wilt, a chloro group at one position and a hydroxyl group at another were found to be exceptionally effective. researchgate.netnih.govsemanticscholar.org The fluorine atom at the 6-position of the target compound is a key feature, and exploring other halogen or electron-withdrawing/donating groups at this and other positions could yield compounds with enhanced properties.

Scaffold Hopping: Replacing the pyridine core with bioisosteric rings is a common strategy to discover novel agents. nih.gov For example, replacing an imidazo[1,2-a]pyridine (B132010) core with a pyrazolo[1,5-a]pyridine (B1195680) moiety led to the development of new antitubercular agents. nih.gov Similarly, thieno[3,2-b]pyridine (B153574) has been used as a successful core replacement for picolinamide (B142947) in designing receptor modulators. acs.org

A classic synthetic approach for creating such analogs involves the condensation reaction between a substituted pyridine carboxylic acid and an appropriate amine intermediate. nih.gov Multistep processes are often employed to build the necessary precursors for these reactions. researchgate.netnih.govsemanticscholar.org

Table 1: Structure-Activity Relationship (SAR) Insights from Pyridine-3-Carboxamide (B1143946) Analogs

Scaffold/Analog SeriesModificationImpact on ActivityPotential Target/ApplicationReference
Pyridine CarboxamidesDiarylamine-modified scaffoldModerate to good antifungal activitySuccinate (B1194679) Dehydrogenase (SDH) nih.gov
N-(4-phenylthiazol-2-yl) nicotinamidesChloro and hydroxyl group substitution on aromatic ringsEnhanced efficacy against Ralstonia solanacearumBacterial Wilt in Tomatoes researchgate.netnih.govsemanticscholar.org
Pyrazolo[1,5-a]pyridine-3-carboxamidesIntroduction of 2,5-dimethyl groupsNanomolar inhibitory activity against M. tuberculosisTuberculosis nih.gov
Thieno[3,2-b]pyridine-5-carboxamidesMethyl substitution at the 6-position of the pyridine amide3-fold improvement in potencymGlu₅ Receptor Modulation acs.org
N-(biphenyl-2-yl)carboxamidesReplacement of benzene (B151609) ring with thiophene (B33073) ringMaintained or improved fungicidal activityBroad-spectrum Fungicide researchgate.net

Investigation of New Biological Targets for the Pyridine-3-carboxamide Scaffold

The pyridine-3-carboxamide framework is present in numerous biologically active compounds, suggesting it can interact with a wide range of biological targets. nih.gov While the specific targets of this compound are yet to be fully elucidated, research on related structures provides a roadmap for future investigations.

Potential biological targets for this scaffold include:

Succinate Dehydrogenase (SDH): Some pyridine carboxamide derivatives act as SDH inhibitors, disrupting the mitochondrial respiratory chain. nih.gov This mechanism is the basis for their use as fungicides. nih.gov

SHP2 Phosphatase: Substituted pyridine carboxamide derivatives have been identified as potent allosteric inhibitors of Src homology-2-containing protein tyrosine phosphatase 2 (SHP2), an attractive target for cancer therapy. nih.govresearchgate.net

Mycobacterial Targets: The pyridine carboxamide scaffold is a promising starting point for developing new antitubercular agents. asm.org One derivative, MMV687254, was identified as a prodrug activated by the M. tuberculosis amidase, AmiC. asm.org Other related scaffolds, such as pyrazolo[1,5-a]pyridines, have been found to target the cytochrome bc1 complex in M. tuberculosis. researchgate.net

Fibroblast Growth Factor 1 (FGF1): Certain N-carbamoyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide derivatives have been studied as potential inhibitors of FGF1, which plays a role in tumor cell proliferation and survival. researchgate.net

Other Enzymes and Receptors: The versatility of the pyridine scaffold is demonstrated by its presence in drugs targeting a wide variety of enzymes and receptors, including urease, cholinesterases, and metabotropic glutamate (B1630785) receptors. acs.orgmdpi.comnih.govub.edu

Table 2: Identified Biological Targets for Various Pyridine Carboxamide Scaffolds

ScaffoldBiological TargetTherapeutic Area/ApplicationReference
Pyridine CarboxamideSuccinate Dehydrogenase (SDH)Antifungal nih.gov
Substituted Pyridine CarboxamideSHP2 Allosteric InhibitionOncology nih.govresearchgate.net
Pyridine Carboxamide (MMV687254)AmiC (Activation)Tuberculosis asm.org
Pyrazolo[1,5-a]pyridine-3-carboxamide (B1625802)Cytochrome bc1 complexTuberculosis researchgate.netnih.gov
N-carbamoyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamideFibroblast Growth Factor 1 (FGF1)Oncology researchgate.net
Thieno[3,2-b]pyridine-5-carboxamidemGlu₅ Negative Allosteric ModulatorNeuroscience acs.org
Pyridine CarboxamideUreaseAnti-ureolytic Therapy mdpi.com

Application of Advanced Computational and Artificial Intelligence Tools in Drug Design for Pyridine-3-carboxamide Derivatives

Advanced computational tools, including artificial intelligence (AI), are becoming indispensable in modern drug discovery and can be applied to accelerate the development of this compound derivatives.

Molecular Docking: This technique is widely used to predict the binding orientation and affinity of a molecule to a biological target. researchgate.net For example, docking studies have helped to elucidate the binding modes of pyridine carboxamide derivatives with targets like SDH, FGF1, and the Monomeric Ralstonia solanacearum lectin. researchgate.netnih.govnih.govresearchgate.net These in silico methods can be used to screen virtual libraries of this compound analogs, prioritizing the most promising candidates for synthesis and biological testing. researchgate.netresearchgate.net

Pharmacophore Modeling: A pharmacophore model defines the essential structural features required for a molecule to interact with a specific target. This approach was used to identify CYP51 as a possible target for a series of pyridine-based antitubercular agents. nih.gov This method could be used to design novel analogs of this compound with improved target engagement.

Quantum Chemical Calculations: Theoretical investigations can provide deeper insights into molecular structures, reactivity, and electronic properties, which are crucial for understanding structure-activity relationships. nih.gov

AI and Machine Learning: AI algorithms can analyze large datasets of chemical structures and biological activities to predict the properties of new compounds, optimize synthetic routes, and identify novel drug targets, thereby streamlining the drug design process.

Development of this compound or its Analogs as Chemical Probes for Biological System Interrogation

A chemical probe is a small molecule used to study and manipulate a biological system, often by selectively interacting with a specific protein target. Given the potential for high potency and selectivity within the pyridine carboxamide class, derivatives of this compound could be developed as chemical probes.

For instance, researchers have developed highly potent and selective negative allosteric modulators (NAMs) of the metabotropic glutamate receptor subtype 5 (mGlu₅) from a thieno[3,2-b]pyridine-5-carboxamide scaffold. acs.org These compounds serve as valuable tools for studying the role of mGlu₅ in the central nervous system. acs.org Similarly, by optimizing the structure of this compound for a specific biological target, it could be converted into a valuable probe. This might involve introducing functionalities for labeling (e.g., fluorescent tags or biotin) or photo-affinity labeling to covalently bind to the target protein for identification and further study.

Exploration of Synergistic Effects with Other Research Compounds in Preclinical Models

Combination therapy is a cornerstone of treating complex diseases like cancer and infectious diseases. Future preclinical studies could investigate whether this compound or its analogs exhibit synergistic effects when combined with other compounds.

For example, in tuberculosis research, the pyridine carboxamide derivative MMV687254 showed indifferent interaction when combined with existing TB drugs like rifampicin (B610482) and isoniazid, indicating that it could potentially be used in combination regimens without antagonistic effects. asm.org In oncology, the inhibition of SHP2, a target for some pyridine carboxamides, has been shown to synergistically block the growth of cancer cells when combined with FGFR-targeted kinase inhibitors. researchgate.net Preclinical models, both in vitro and in vivo, would be essential to screen for synergistic combinations, potentially leading to more effective therapeutic strategies and reducing the likelihood of drug resistance.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-fluoro-N-(2-methylpropyl)pyridine-3-carboxamide, and how do reaction conditions influence yield?

  • Methodological Answer : Start with pyridine-3-carboxylic acid derivatives as precursors. Fluorination can be achieved via halogen-exchange reactions using agents like KF/18-crown-6 in polar aprotic solvents (e.g., DMF). For the amide bond formation, employ coupling reagents such as EDCI/HOBt with 2-methylpropylamine under inert conditions. Monitor reaction progress via TLC or HPLC. Yield optimization may require factorial design (e.g., varying temperature, solvent polarity, or stoichiometry) to identify critical parameters .

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structure?

  • Methodological Answer : Use a combination of:

  • NMR (¹H/¹³C, ¹⁹F for fluorine confirmation) to verify substitution patterns and amide linkage.
  • High-resolution mass spectrometry (HRMS) to confirm molecular weight.
  • HPLC with UV detection (λ ~270 nm for pyridine absorption) to assess purity. Cross-reference with synthetic intermediates (e.g., pyridine-3-carboxylic acid derivatives) to validate structural integrity .

Q. How should stability studies be designed for this compound under varying storage conditions?

  • Methodological Answer : Conduct accelerated degradation studies using ICH guidelines:

  • Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV/visible) over 1–4 weeks.
  • Analyze degradation products via LC-MS to identify hydrolytic (amide bond cleavage) or photolytic pathways. Use factorial design to model interactions between stressors .

Advanced Research Questions

Q. How can computational methods resolve contradictions in experimental spectral data (e.g., unexpected NOE effects in NMR)?

  • Methodological Answer :

  • Perform density functional theory (DFT) calculations to predict NMR chemical shifts and compare with experimental data.
  • Use molecular dynamics simulations to model conformational flexibility, which may explain discrepancies in coupling constants or NOE patterns.
  • Validate with in silico fragmentation (e.g., CFM-ID) for mass spectral interpretation .

Q. What strategies are effective for elucidating structure-activity relationships (SAR) in pharmacological studies?

  • Methodological Answer :

  • Synthesize analogs with systematic substitutions (e.g., varying alkyl chains on the amide group or fluorine position).
  • Test analogs in target-specific assays (e.g., enzyme inhibition, receptor binding) and correlate activity with computed descriptors (logP, polar surface area).
  • Apply multivariate analysis (PCA or PLS regression) to identify critical physicochemical properties driving activity .

Q. How can researchers address discrepancies in biological assay results across different laboratories?

  • Methodological Answer :

  • Standardize protocols (e.g., cell line passage number, serum batch, incubation time) and use reference compounds as internal controls.
  • Perform inter-laboratory reproducibility studies with blinded samples.
  • Employ meta-analysis to quantify variability sources (e.g., assay type, sample handling) and adjust statistical models accordingly .

Methodological Considerations

Q. What experimental designs minimize resource consumption during reaction optimization?

  • Answer : Use DoE (Design of Experiments) approaches like fractional factorial or Box-Behnken designs to screen variables (catalyst loading, solvent ratio) with minimal runs. Prioritize high-impact factors (e.g., temperature) identified via preliminary screening .

Q. How can in silico toxicity prediction tools enhance safety profiling?

  • Answer : Leverage platforms like OECD QSAR Toolbox or ADMET Predictor to estimate acute toxicity (LD50), mutagenicity (Ames test), and hepatotoxicity. Cross-validate predictions with in vitro assays (e.g., mitochondrial toxicity in HepG2 cells) .

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